
4-Hydroxyestrone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyestrone-13C6 is a labeled form of 4-Hydroxyestrone, an endogenous estrogen metabolite. This compound is used primarily in scientific research due to its unique properties and applications. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for tracing and quantification in various studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestrone-13C6 typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the hydroxylation of estrone using labeled reagents. The reaction conditions often involve the use of catalysts and specific solvents to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps, including the synthesis of labeled precursors, hydroxylation reactions, and purification to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyestrone-13C6 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: This involves the replacement of functional groups in the molecule, often used in synthetic chemistry to create derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, estrone from reduction, and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyestrone-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of estrogen metabolism.
Biology: Helps in studying the effects of estrogen metabolites on cellular processes and oxidative stress.
Medicine: Investigated for its potential neuroprotective effects and its role in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
Wirkmechanismus
The mechanism of action of 4-Hydroxyestrone-13C6 involves its interaction with estrogen receptors and its role in oxidative stress pathways. It has been shown to protect neuronal cells against oxidative damage by increasing the cytoplasmic translocation of p53, resulting from SIRT1-mediated deacetylation of p53 . This mechanism highlights its potential in neuroprotection and its involvement in various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyestrone: The non-labeled form of the compound, used in similar research applications but without the isotopic tracing capabilities.
2-Hydroxyestrone: Another estrogen metabolite with different biological activities and applications.
4-Hydroxyestradiol: A related compound with similar neuroprotective properties but different metabolic pathways.
Uniqueness
4-Hydroxyestrone-13C6 is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of estrogen metabolism is crucial .
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3,4-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i1+1,5+1,7+1,14+1,16+1,18+1 |
InChI-Schlüssel |
XQZVQQZZOVBNLU-GSXYVCLNSA-N |
Isomerische SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=C3C=CC(=C4O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


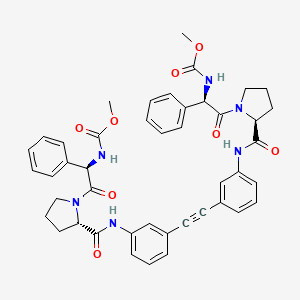
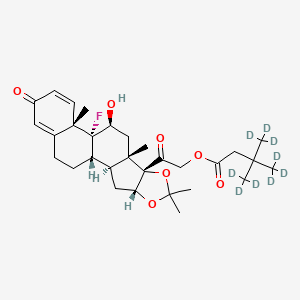
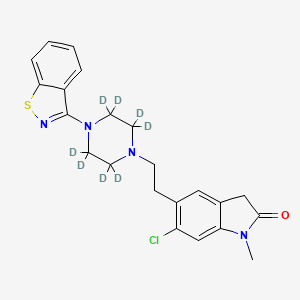
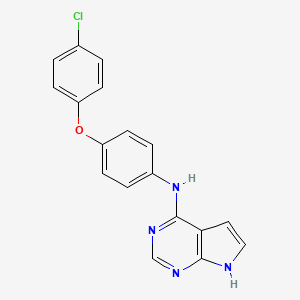

![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)

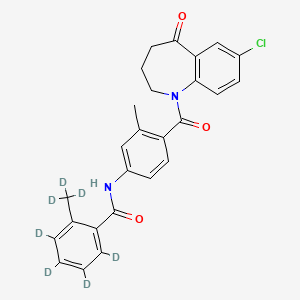
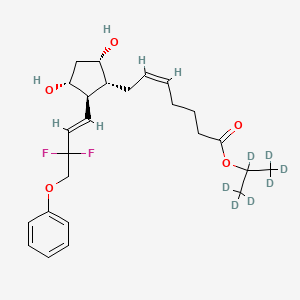
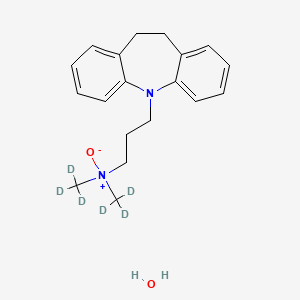
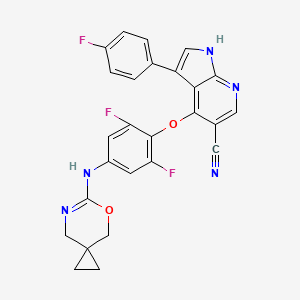
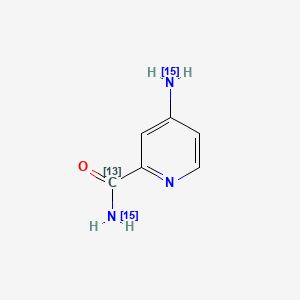
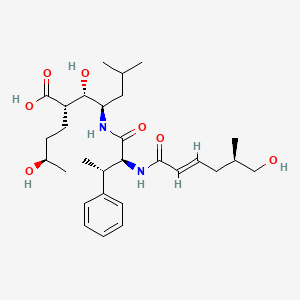
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
